Cas no 2703752-33-2 (5-(Trifluoromethyl)quinoline-6-carboxylic acid)

5-(Trifluoromethyl)quinoline-6-carboxylic acid is a fluorinated quinoline derivative with significant utility in pharmaceutical and agrochemical research. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable intermediate for drug discovery, particularly in the development of bioactive molecules. Its carboxylic acid functionality allows for further derivatization, enabling the synthesis of amides, esters, and other derivatives. This compound is also of interest in materials science due to its potential electronic properties. High purity and well-defined structural characteristics ensure reproducibility in synthetic applications. Its stability under standard conditions facilitates handling and storage in laboratory settings.
5-(Trifluoromethyl)quinoline-6-carboxylic acid structure
2703752-33-2 structure
Product name:5-(Trifluoromethyl)quinoline-6-carboxylic acid
CAS No:2703752-33-2
MF:C11H6F3NO2
Molecular Weight:241.166053295135
CID:5086121
PubChem ID:156022538

5-(Trifluoromethyl)quinoline-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(trifluoromethyl)quinoline-6-carboxylic acid
    • E73781
    • BS-47425
    • 2703752-33-2
    • 5-(Trifluoromethyl)quinoline-6-carboxylic acid
    • インチ: 1S/C11H6F3NO2/c12-11(13,14)9-6-2-1-5-15-8(6)4-3-7(9)10(16)17/h1-5H,(H,16,17)
    • InChIKey: GMROQCFIKOCMMX-UHFFFAOYSA-N
    • SMILES: C(C1=C(C=CC2N=CC=CC1=2)C(=O)O)(F)(F)F

計算された属性

  • 精确分子量: 241.03506292g/mol
  • 同位素质量: 241.03506292g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 306
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.2Ų
  • XLogP3: 2.6

5-(Trifluoromethyl)quinoline-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
1PlusChem
1P01XCAJ-250mg
5-(Trifluoromethyl)quinoline-6-carboxylic acid
2703752-33-2 95%
250mg
$647.00 2024-05-08
eNovation Chemicals LLC
Y1229355-1g
5-(trifluoromethyl)quinoline-6-carboxylic acid
2703752-33-2 95%
1g
$1650 2025-02-26
eNovation Chemicals LLC
Y1229355-1g
5-(trifluoromethyl)quinoline-6-carboxylic acid
2703752-33-2 95%
1g
$1650 2025-03-01
eNovation Chemicals LLC
Y1229355-1g
5-(Trifluoromethyl)quinoline-6-carboxylic acid
2703752-33-2 95%
1g
$1840 2024-06-03
1PlusChem
1P01XCAJ-100mg
5-(Trifluoromethyl)quinoline-6-carboxylic acid
2703752-33-2 95%
100mg
$433.00 2024-05-08
Aaron
AR01XCIV-100mg
5-(Trifluoromethyl)quinoline-6-carboxylic acid
2703752-33-2 95%
100mg
$498.00 2025-02-12
Aaron
AR01XCIV-250mg
5-(Trifluoromethyl)quinoline-6-carboxylic acid
2703752-33-2 95%
250mg
$746.00 2025-02-12

5-(Trifluoromethyl)quinoline-6-carboxylic acid 関連文献

5-(Trifluoromethyl)quinoline-6-carboxylic acidに関する追加情報

Recent Advances in the Application of 5-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS: 2703752-33-2) in Chemical Biology and Pharmaceutical Research

The compound 5-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS: 2703752-33-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a quinoline core substituted with a trifluoromethyl group and a carboxylic acid moiety, exhibits remarkable chemical stability and bioactivity, making it a promising candidate for drug discovery and development.

Recent studies have focused on the synthesis and optimization of 5-(Trifluoromethyl)quinoline-6-carboxylic acid derivatives to enhance their pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications at the 6-carboxylic acid position could significantly improve the compound's binding affinity to target proteins, particularly in the context of kinase inhibition. The trifluoromethyl group, known for its electron-withdrawing properties, was found to enhance the compound's metabolic stability and membrane permeability, critical factors for oral bioavailability.

In the realm of infectious disease research, 5-(Trifluoromethyl)quinoline-6-carboxylic acid has shown potent activity against Mycobacterium tuberculosis. A 2024 study in Antimicrobial Agents and Chemotherapy reported that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against drug-resistant strains, suggesting its potential as a novel anti-tubercular agent. The mechanism of action appears to involve inhibition of essential bacterial enzymes, though further structural biology studies are needed to elucidate the precise molecular interactions.

Oncology research has also benefited from investigations into this compound. Preliminary data from cell-based assays indicate that certain 5-(Trifluoromethyl)quinoline-6-carboxylic acid derivatives can selectively inhibit cancer cell proliferation by targeting the PI3K/AKT/mTOR signaling pathway. The National Cancer Institute's Developmental Therapeutics Program has included several analogs in their screening panels, with some showing promising activity against breast and lung cancer cell lines.

The synthetic accessibility of 5-(Trifluoromethyl)quinoline-6-carboxylic acid has been improved through recent methodological advances. A 2023 publication in Organic Process Research & Development described a scalable, cost-effective synthesis route that achieves high yields (85-90%) while minimizing environmental impact through green chemistry principles. This development is particularly significant for potential commercial production should any derivative progress to clinical trials.

Despite these promising findings, challenges remain in the development of 5-(Trifluoromethyl)quinoline-6-carboxylic acid-based therapeutics. Current research is addressing issues such as selectivity against off-target proteins and optimization of pharmacokinetic properties. Several pharmaceutical companies have initiated structure-activity relationship (SAR) studies to explore modifications that could enhance therapeutic index while maintaining the core pharmacophore.

In conclusion, 5-(Trifluoromethyl)quinoline-6-carboxylic acid represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. Ongoing research continues to uncover new applications for this compound, particularly in addressing unmet medical needs in infectious diseases and oncology. The coming years will likely see increased preclinical development of optimized derivatives, potentially leading to novel clinical candidates.

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